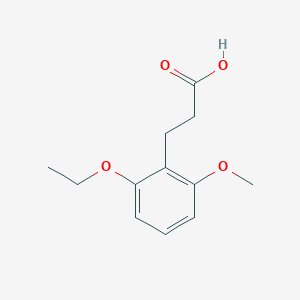
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and highly efficient . The reaction typically involves the following steps:
Condensation Reaction: Benzoic acids and amines are condensed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation, which enhances the reaction rate and yield.
Industrial Production Methods
In industrial settings, continuous flow microreactor systems are often employed for the synthesis of benzamide derivatives. These systems allow for precise control of reaction conditions and efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their unique biological activities and applications in medicinal chemistry.
N-(3-Amino-4-methylphenyl)benzamide: Another benzamide derivative with significant applications in drug development.
Uniqueness
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of an amino group, a fluoro substituent, and an oxolan ring makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
4-amino-3-fluoro-N-(oxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-7(1-2-10(9)13)11(15)14-8-3-4-16-6-8/h1-2,5,8H,3-4,6,13H2,(H,14,15) |
InChI Key |
HXEVZNAKIDRPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC(=O)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)



![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)








